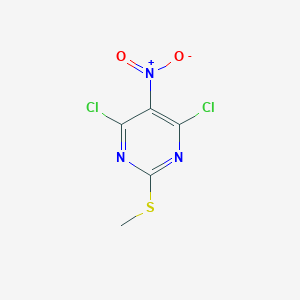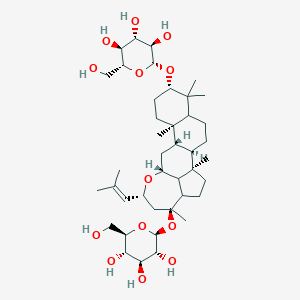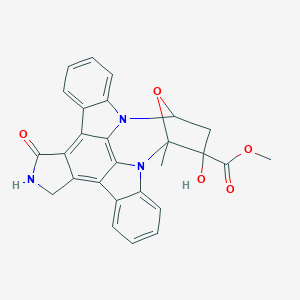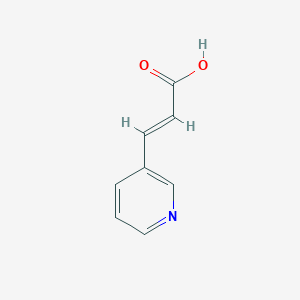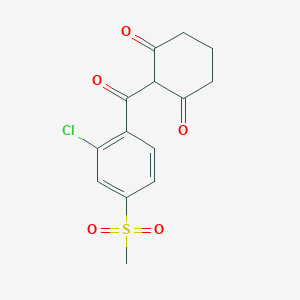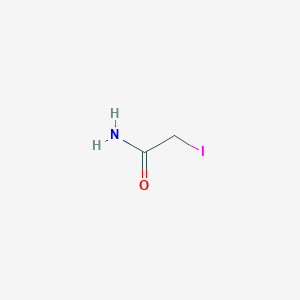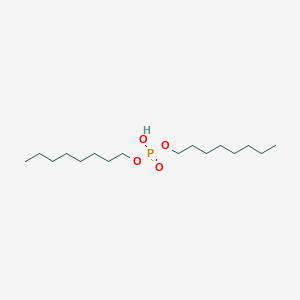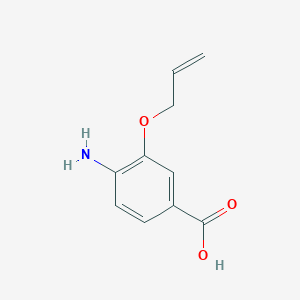
3-(Allyloxy)-4-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-4-aminobenzoic acid (AAABA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. AAABA is a derivative of 4-aminobenzoic acid and has an allyloxy group attached to the benzene ring.
Wissenschaftliche Forschungsanwendungen
Research has shown that 3-(Allyloxy)-4-aminobenzoic acid has potential applications in drug development due to its ability to inhibit the activity of certain enzymes. 3-(Allyloxy)-4-aminobenzoic acid has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Wirkmechanismus
The mechanism of action of 3-(Allyloxy)-4-aminobenzoic acid involves its interaction with the active site of acetylcholinesterase. 3-(Allyloxy)-4-aminobenzoic acid binds to the enzyme and prevents it from breaking down acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain.
Biochemische Und Physiologische Effekte
3-(Allyloxy)-4-aminobenzoic acid has been shown to have beneficial effects on cognitive function in animal studies. In one study, rats that were treated with 3-(Allyloxy)-4-aminobenzoic acid showed improved performance in a maze test compared to control rats. 3-(Allyloxy)-4-aminobenzoic acid has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Allyloxy)-4-aminobenzoic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the effects of acetylcholine on various physiological processes. However, one limitation of using 3-(Allyloxy)-4-aminobenzoic acid is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(Allyloxy)-4-aminobenzoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function. 3-(Allyloxy)-4-aminobenzoic acid's ability to inhibit acetylcholinesterase makes it a promising candidate for the development of drugs to treat this disease. Another area of interest is the development of new synthesis methods for 3-(Allyloxy)-4-aminobenzoic acid that are more efficient and cost-effective. Additionally, further research is needed to explore the potential side effects and toxicity of 3-(Allyloxy)-4-aminobenzoic acid.
Synthesemethoden
3-(Allyloxy)-4-aminobenzoic acid can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of purification steps to obtain pure 3-(Allyloxy)-4-aminobenzoic acid.
Eigenschaften
CAS-Nummer |
121498-31-5 |
|---|---|
Produktname |
3-(Allyloxy)-4-aminobenzoic acid |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
4-amino-3-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5,11H2,(H,12,13) |
InChI-Schlüssel |
BAJZWHAXYFTKHE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=CC(=C1)C(=O)O)N |
Kanonische SMILES |
C=CCOC1=C(C=CC(=C1)C(=O)O)N |
Synonyme |
Benzoic acid, 4-amino-3-(2-propenyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



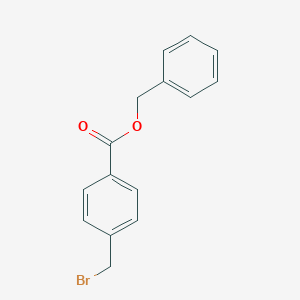
![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
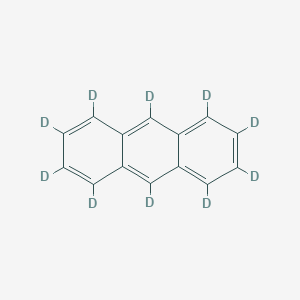
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)
